molecular formula C16H17N3O2 B2581466 N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 920253-53-8

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2581466
CAS No.: 920253-53-8
M. Wt: 283.331
InChI Key: XQKRPJUSAPBMJZ-UHFFFAOYSA-N
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Description

N1-(3-Phenylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 3-phenylpropyl group at the N1 position and a pyridin-3-yl (3-pyridyl) group at the N2 position. Its molecular structure enables diverse interactions, including hydrogen bonding via the amide groups and aromatic π-π stacking via the phenyl and pyridyl moieties.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRPJUSAPBMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves the reaction of 3-phenylpropylamine with pyridine-3-carboxylic acid in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the Acid Chloride: Pyridine-3-carboxylic acid is reacted with oxalyl chloride to form pyridine-3-carbonyl chloride.

    Amidation Reaction: The pyridine-3-carbonyl chloride is then reacted with 3-phenylpropylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamide derivatives exhibit functional versatility depending on their substituents. Below is a detailed comparison of N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide with analogous compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Applications/Findings References
This compound 3-Phenylpropyl Pyridin-3-yl Structural features suggest potential as a flavoring agent or therapeutic scaffold.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent umami taste enhancer (Savorymyx® UM33); NOEL = 100 mg/kg/day in rats.
N1-(3-Phenylpropyl)-N2-(Benzyloxy)Oxalamide (Compound 3) 3-Phenylpropyl Benzyloxy Synthetic intermediate; purity >90% confirmed via NMR.
N1-(Adamant-2-yl)-N2-(3-Phenylpropyloxy)Oxalamide (Compound 12) Adamant-2-yl 3-Phenylpropyloxy High purity (>90%); potential CNS-targeting agent due to adamantyl hydrophobicity.
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent; structurally related to S336 with modified aromatic substitution.
N1-Cyclopropyl-N2-(Pyridin-3-ylmethyl)Oxalamide Cyclopropyl Pyridin-3-ylmethyl Compact hydrophobic substituent; possible metabolic stability enhancement.

Key Comparative Insights

Substituent Effects on Bioactivity: Aromatic vs. In contrast, adamantyl substituents (e.g., Compound 12 ) confer rigidity and metabolic resistance. Pyridyl Positional Isomerism: The pyridin-3-yl group in the target compound differs from pyridin-2-yl analogs (e.g., S336 ), which may alter receptor binding specificity, particularly in taste or neurotransmitter modulation.

Safety and Metabolism: The Joint FAO/WHO Committee established a NOEL of 100 mg/kg/day for S336 and related oxalamides, indicating low toxicity at typical usage levels . Hydrolysis and oxidative metabolism are common pathways, with high metabolic capacity preventing saturation even at combined exposures .

Synthetic Feasibility :

  • UC Davis studies () highlight reproducible synthetic routes for oxalamides, involving coupling of substituted amines with ethyl oxalyl chloride followed by purification via silica gel chromatography. Purity (>90%) and structural confirmation via NMR/HRMS are standard.

Functional Versatility :

  • While the target compound lacks explicit application data, its structural analogs span flavoring (e.g., S336 ), CNS-targeting (adamantyl derivatives ), and metabolic stability (cyclopropyl variants ).

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